![molecular formula C24H30FN3O6S B3947024 1-(1-benzyl-4-piperidinyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947024.png)
1-(1-benzyl-4-piperidinyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate
Vue d'ensemble
Description
1-(1-benzyl-4-piperidinyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate, commonly known as BMS-820132, is a novel piperazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit promising pharmacological properties, making it an attractive candidate for drug development. In
Mécanisme D'action
BMS-820132 acts as a competitive inhibitor of PDE10A, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This, in turn, leads to an enhancement of neurotransmitter signaling, particularly dopamine and glutamate signaling, which are known to be dysregulated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
BMS-820132 has been found to exhibit a range of biochemical and physiological effects. In preclinical studies, it has been shown to improve cognitive function, reduce motor deficits, and attenuate behavioral abnormalities in animal models of neurological and psychiatric disorders. It has also been found to increase the levels of dopamine and glutamate in the brain, which are known to be involved in reward processing, learning, and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BMS-820132 is its selectivity for PDE10A, which reduces the risk of off-target effects. It has also been found to exhibit good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of BMS-820132 is its relatively short half-life, which may limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the research on BMS-820132. One area of interest is its potential as a treatment for schizophrenia, which has been shown to be associated with dysregulation of PDE10A. Another area of interest is its potential as a treatment for Huntington's disease, which is characterized by degeneration of the striatal neurons that express PDE10A. Additionally, further research is needed to elucidate the long-term safety and efficacy of BMS-820132 in humans. Finally, the development of more potent and selective PDE10A inhibitors based on the structure of BMS-820132 may lead to the discovery of new drugs for the treatment of neurological and psychiatric disorders.
Applications De Recherche Scientifique
BMS-820132 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective inhibition of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of neurotransmitter signaling in the brain. PDE10A has been implicated in various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. Therefore, BMS-820132 has been investigated as a potential treatment for these conditions.
Propriétés
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(4-fluorophenyl)sulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O2S.C2H2O4/c23-20-6-8-22(9-7-20)29(27,28)26-16-14-25(15-17-26)21-10-12-24(13-11-21)18-19-4-2-1-3-5-19;3-1(4)2(5)6/h1-9,21H,10-18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSOLWOHPJWWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-{3-[(2,5-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3946947.png)
![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(1-naphthyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3946950.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B3946956.png)
![2-(1-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3946961.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B3946973.png)
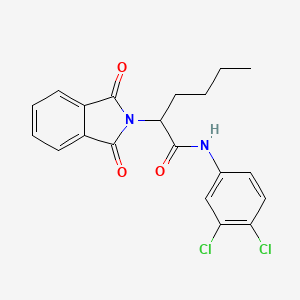
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3946988.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine oxalate](/img/structure/B3946993.png)
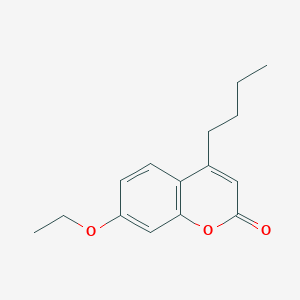
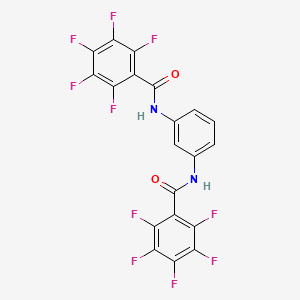
![1-(4-{[(3-ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3947019.png)
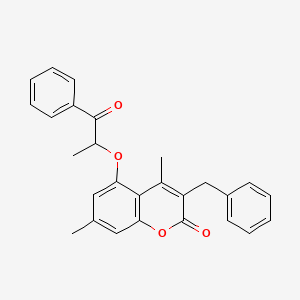
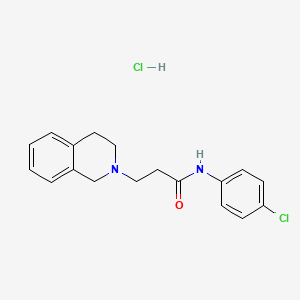
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propylsulfonyl)piperazine oxalate](/img/structure/B3947036.png)